molecular formula C10H12ClNO B185050 N-(5-chloro-2-methylphenyl)propanamide CAS No. 5360-92-9

N-(5-chloro-2-methylphenyl)propanamide

Cat. No. B185050
CAS RN: 5360-92-9
M. Wt: 197.66 g/mol
InChI Key: ZJPDCQLVSPUVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)propanamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and has a melting point of 101-103°C. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)propanamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, N-(5-chloro-2-methylphenyl)propanamide reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.

Biochemical And Physiological Effects

N-(5-chloro-2-methylphenyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-tumor properties in vitro. N-(5-chloro-2-methylphenyl)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages And Limitations For Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)propanamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safe compound to use in animal studies.
One limitation of using N-(5-chloro-2-methylphenyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings. Another limitation is its relatively low yield using some synthesis methods, which can make it expensive to produce.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of production. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)propanamide's potential as an anti-tumor agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)propanamide and its potential applications in various fields.

Synthesis Methods

N-(5-chloro-2-methylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with propionyl chloride in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-methylbenzoic acid with propionic anhydride in the presence of a catalyst. The yield of N-(5-chloro-2-methylphenyl)propanamide using these methods ranges from 60-80%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(5-chloro-2-methylphenyl)propanamide has been investigated for its potential as an analgesic and anti-inflammatory agent. It has been shown to have potent analgesic properties in animal models of pain, and its anti-inflammatory effects have been demonstrated in vitro.
In organic synthesis, N-(5-chloro-2-methylphenyl)propanamide has been used as a building block for the synthesis of various compounds, including 5-chloro-2-methylphenylpropanoic acid and 5-chloro-2-methylphenylpropionitrile. N-(5-chloro-2-methylphenyl)propanamide has also been used as a ligand in coordination chemistry.
In material science, N-(5-chloro-2-methylphenyl)propanamide has been investigated for its potential as a corrosion inhibitor for metals. It has been shown to have excellent corrosion inhibition properties for mild steel in acidic solutions.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDCQLVSPUVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323564
Record name N-(5-chloro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)propanamide

CAS RN

5360-92-9
Record name NSC404313
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Record name N-(5-chloro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-O-PROPIONOTOLUIDIDE
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